

The Role of ACTH (22-39) in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACTH (22-39)

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Abstract

Adrenocorticotrophic hormone (ACTH) is a multifaceted peptide hormone primarily known for its role in regulating cortisol production. However, specific fragments of the ACTH molecule exhibit distinct biological activities. This technical guide focuses on the **ACTH (22-39)** fragment, also identified as β -cell trophin, and its significant role as a potent insulin secretagogue. This document provides an in-depth overview of the current understanding of **ACTH (22-39)**, including its mechanism of action, quantitative effects on insulin secretion, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting the modulation of insulin release for the potential treatment of metabolic disorders.

Introduction

ACTH (22-39), a C-terminal fragment of the full-length adrenocorticotrophic hormone, has been identified as a potent stimulator of insulin secretion from pancreatic β -cells.[1][2][3] Also known by the name β -cell trophin, this peptide has been shown to be biologically active and is present in human plasma.[2] Its ability to enhance insulin release has positioned it as a molecule of interest in the study of glucose homeostasis and the pathophysiology of diseases such as type 2 diabetes. This guide will synthesize the available scientific literature to provide a comprehensive technical resource on the core aspects of **ACTH (22-39)**'s function in insulin secretion.

Quantitative Data on the Effects of ACTH (22-39) on Insulin Secretion

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of **ACTH (22-39)** on insulin and related metabolic parameters.

Table 1: In Vivo Effects of **ACTH (22-39)** on Plasma Concentrations

Species	Condition	Parameter	Basal Concentration	Post-Stimulus Concentration	Fold Change	Reference
Human	Type 2 Diabetes (diet-treated)	Plasma β -cell tropin (nM)	0.49 (0.25-0.96)	1.31 (0.74-2.30)	~2.67	[3]
Human	Normal	Plasma β -cell tropin (nM)	0.17 (0.10-0.28)	0.19 (0.11-0.91)	No significant change	[3]

Table 2: In Vitro Effects of ACTH Peptides on Insulin Secretion

Peptide	Cell/Tissue Type	Concentration	Glucose Concentration	Effect on Insulin Secretion (% of Basal)	Reference
ACTH (1-24)	MIN6 Cells	1 nM	2 mM	~150%	[4] [5]
ACTH (1-24)	MIN6 Cells	10 nM	2 mM	~187%	[4] [5]
ACTH (1-24)	Mouse Islets	0.5 nM	8 mM	Transient Increase	[4]
ACTH (1-24)	Human Islets	0.5 nM	2 mM	Rapid Initial Spike	[4]

Note: Direct dose-response data for **ACTH (22-39)** on isolated islets is limited in the reviewed literature. The data for ACTH (1-24) is provided as a reference for the insulinotropic potential of ACTH-related peptides.

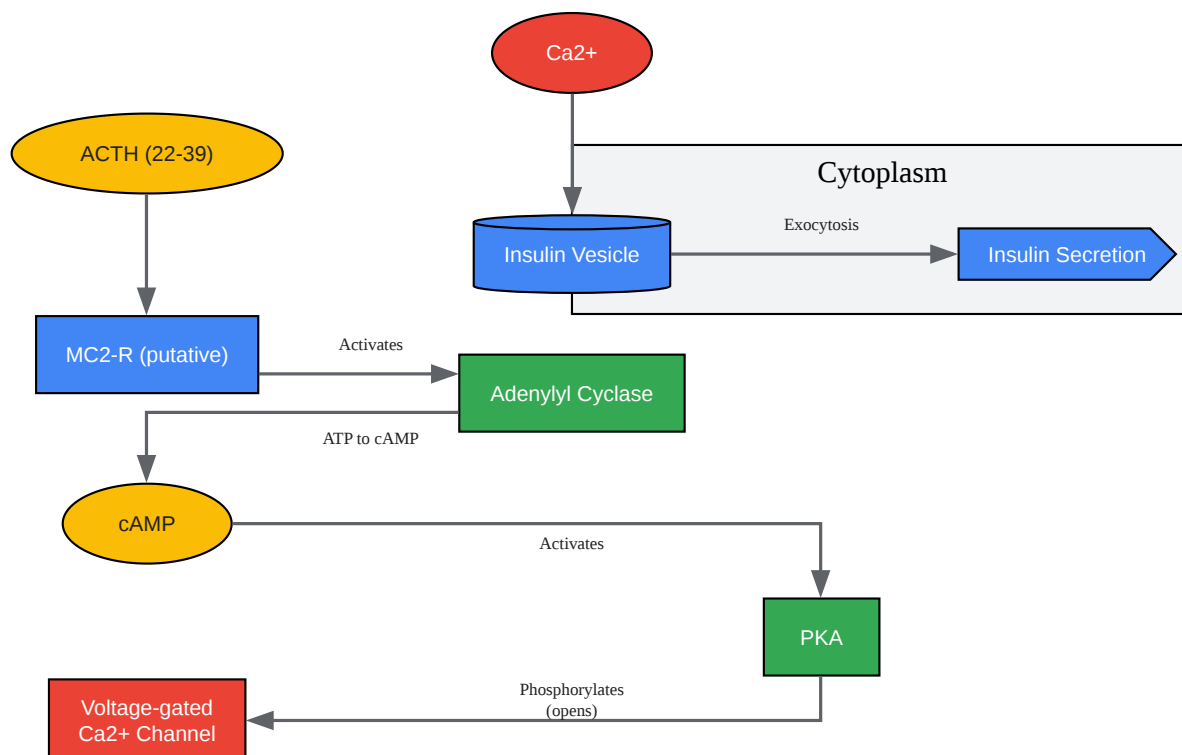
Mechanism of Action and Signaling Pathway

The precise molecular mechanism by which **ACTH (22-39)** stimulates insulin secretion is an area of ongoing investigation. However, studies on the closely related fragment, ACTH (1-24), provide a strong putative model.

The proposed signaling pathway for ACTH-mediated insulin secretion involves the following key steps:

- **Receptor Binding:** ACTH (1-24) binds to the melanocortin 2 receptor (MC2-R) expressed on pancreatic β -cells.^{[4][5]} It is hypothesized that **ACTH (22-39)** may also interact with this receptor or a yet-to-be-identified G-protein coupled receptor on the β -cell surface.
- **Adenylyl Cyclase Activation:** Receptor activation leads to the stimulation of adenylyl cyclase.
- **cAMP Production:** Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **Protein Kinase A (PKA) Activation:** The increase in intracellular cAMP levels activates Protein Kinase A (PKA).^{[4][6]}
- **Calcium Influx:** PKA activation, through a series of downstream events, leads to the opening of voltage-dependent Ca^{2+} channels in the β -cell membrane.^{[4][5]}
- **Insulin Granule Exocytosis:** The resulting influx of extracellular Ca^{2+} is a critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane, leading to the release of insulin into the bloodstream.^{[4][5]}

The following diagram illustrates this proposed signaling cascade.



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Proposed signaling pathway for **ACTH (22-39)**-mediated insulin secretion.

Experimental Protocols

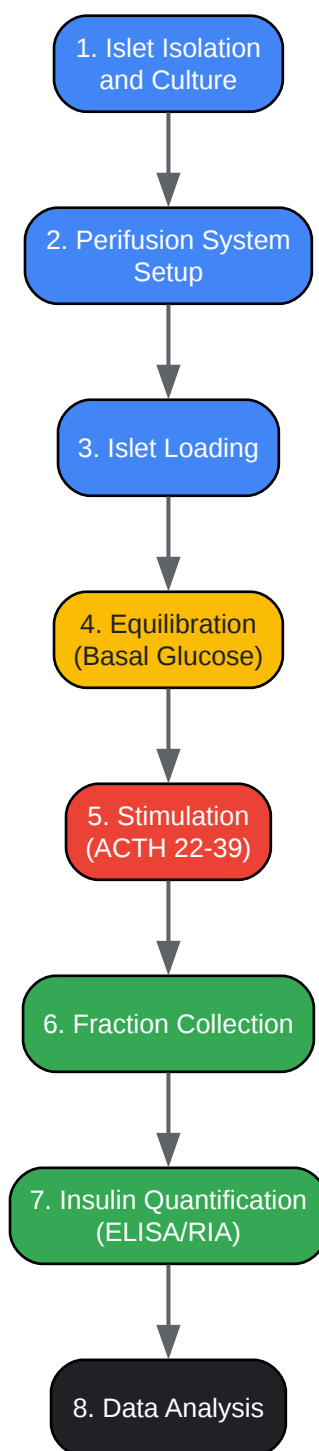
The investigation of **ACTH (22-39)**'s effect on insulin secretion typically employs in vitro assays using isolated pancreatic islets or insulin-secreting cell lines. The following are detailed methodologies for two key experimental approaches.

Dynamic Insulin Secretion Assay (Perifusion)

This method allows for the real-time measurement of insulin secretion in response to various stimuli.

Methodology:

- **Islet Isolation and Culture:** Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient purification. Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- **Perifusion System Setup:** A perifusion system is assembled with multiple chambers to allow for simultaneous experiments. Each chamber is connected to a peristaltic pump that delivers a continuous flow of perifusion buffer. The system is maintained at 37°C.
- **Islet Loading:** A specific number of islets (e.g., 100-200 islet equivalents) are placed in each perifusion chamber.
- **Equilibration:** Islets are perfused with a basal glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a period of 30-60 minutes to establish a stable baseline of insulin secretion.
- **Stimulation:** The perifusion buffer is switched to one containing the desired concentration of **ACTH (22-39)** and/or other secretagogues (e.g., high glucose).
- **Fraction Collection:** The effluent from each chamber is collected at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.
- **Insulin Quantification:** The insulin concentration in each collected fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- **Data Analysis:** The insulin secretion rate is plotted over time to visualize the dynamic response to the stimuli.



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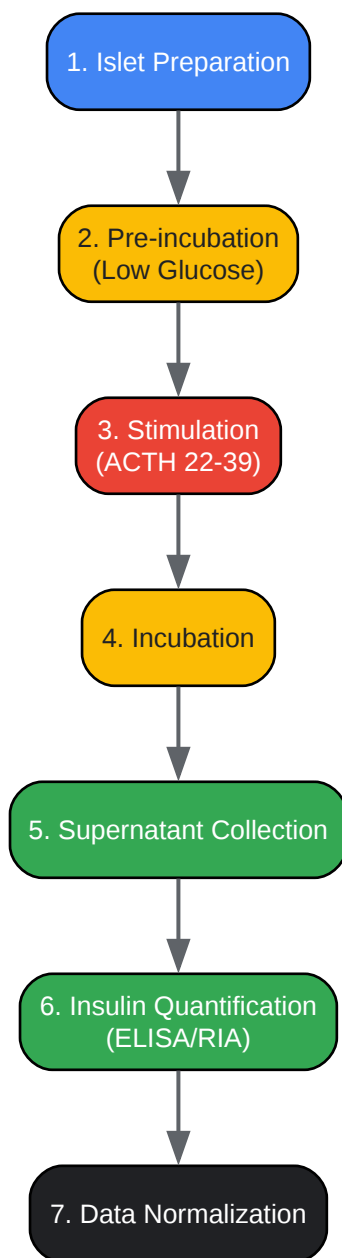
Workflow for dynamic insulin secretion (perfusion) assay.

Static Insulin Secretion Assay

This method provides a snapshot of insulin secretion over a fixed period in response to a stimulus.

Methodology:

- **Islet Preparation:** Isolated islets are hand-picked and distributed into multi-well plates (e.g., 10-15 islets per well) in a culture medium.
- **Pre-incubation:** The islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish basal conditions.
- **Stimulation:** The pre-incubation buffer is removed and replaced with fresh buffer containing either low glucose (control) or a stimulating concentration of glucose with or without various concentrations of **ACTH (22-39)**.
- **Incubation:** The plates are incubated for a defined period (e.g., 60 minutes) at 37°C.
- **Supernatant Collection:** After incubation, the supernatant from each well is collected.
- **Insulin Quantification:** The insulin concentration in the supernatant is measured by ELISA or RIA.
- **Data Normalization:** Insulin secretion can be expressed as a percentage of the basal secretion or normalized to the total insulin content of the islets (determined after cell lysis).



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- To cite this document: BenchChem. [The Role of ACTH (22-39) in Insulin Secretion: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235319#acth-22-39-and-its-role-in-insulin-secretion]

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